5-(2,5-dimethoxyphenyl)-3-(3-methoxybenzylidene)-2(3H)-furanone
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Overview
Description
Synthesis Analysis
- Synthesis Methodologies : The synthesis of furanone derivatives involves various chemical reactions. For example, one method for synthesizing a related compound, 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, involves reactions in THF solution, characterized by FT-IR, UV-Vis, NMR, and X-ray diffraction (Wang Zhao-yang, 2012). Other methods include the preparation of derivatives like 5-arylidene-2(5H)-furanone via reactions involving halo-, methoxy-, oxo-, dioxo-, and thiophenyl groups (Seong-Cheol Bang et al., 2004).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of related furanone compounds provides insights into the molecular configuration. For example, the molecular structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone shows orthorhombic system properties with specific cell parameters (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
- Reactivity : Furanones exhibit interesting chemical reactivity. For instance, the photochemistry of 5-phenyl-2(3H)-furanone derivatives leads to products like phenyl vinyl ketone through photodimerization (R. Martínez-Utrilla & M. Miranda, 1981).
Physical Properties Analysis
- Stability and Form : The stability and form of furanone derivatives are influenced by their molecular structure. This can be seen in the synthesis of compounds like 3,3-dimethoxy-2-aryl-2,3-dihydro-1-oxa-cyclopenta[l]phenanthren-2-ols (A. Jacob et al., 2005).
Chemical Properties Analysis
- Chemical Behavior : The chemical behavior of furanone derivatives is complex and varies with substitutions. For example, 2,5-dimethoxy-2,5-dihydrofuran is a useful synthetic equivalent of 2(5H)-furanone, showing versatility in forming different classes of compounds (R. Garzelli et al., 2008).
properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-15-6-4-5-13(10-15)9-14-11-19(25-20(14)21)17-12-16(23-2)7-8-18(17)24-3/h4-12H,1-3H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFVOECLWIXDHO-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC(=CC=C3)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC(=CC=C3)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,5-Dimethoxyphenyl)-3-[(3-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one |
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